1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium;diiodide
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Overview
Description
Preparation Methods
The synthesis of 1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium;diiodide involves several steps. The key steps include the formation of the naphthoquinoline core and subsequent quaternization to introduce the pyrrolidinium group . Industrial production methods typically involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify its structure.
Substitution: The compound can undergo substitution reactions, particularly at the quaternary ammonium group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium;diiodide has several scientific research applications:
Mechanism of Action
The compound exerts its effects by blocking nicotinic acetylcholine receptors at the neuromuscular junction . This prevents acetylcholine from binding to its receptor, thereby inhibiting muscle contraction . The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are related to neuromuscular transmission .
Comparison with Similar Compounds
Similar compounds include other aminosteroid neuromuscular blocking agents such as pancuronium and vecuronium . Compared to these compounds, 1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium;diiodide has a unique structure that provides specific pharmacological properties .
Properties
Molecular Formula |
C26H46I2N2 |
---|---|
Molecular Weight |
640.5 g/mol |
IUPAC Name |
1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium;diiodide |
InChI |
InChI=1S/C26H46N2.2HI/c1-25-14-12-21(28(5)17-6-7-18-28)19-20(25)10-11-22-23(25)13-15-26(2)24(22)9-8-16-27(26,3)4;;/h10,21-24H,6-9,11-19H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
GGAGIPMNQXAXNH-UHFFFAOYSA-L |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[I-].[I-] |
Origin of Product |
United States |
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